N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide
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Overview
Description
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide” is a complex organic compound that contains a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with methyl groups at the 3 and 5 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the amide functional group. The pyrazole ring is a planar, aromatic ring, which contributes to the stability of the molecule .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in the formation of metal complexes . They can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the pyrazole ring and the amide group could affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Reactivity and Mechanistic Insights
Research on ethyl 4-(chloromethyl)pyrazolo derivatives has explored their reaction mechanisms, highlighting the ANRORC rearrangement process. These insights are crucial for understanding how similar compounds might react under different conditions, which is relevant for synthesizing new pharmaceuticals or materials (Ledenyova et al., 2018).
Ligand Reactivity
The reactivity of pyrazole-based ligands with different metal precursors has been studied, leading to the isolation and characterization of various metal complexes. Such research underpins the development of new catalysts and materials with potential applications in chemistry and materials science (Muñoz et al., 2011).
Corrosion Inhibition
Pyrazole derivatives have shown effectiveness as corrosion inhibitors, protecting metals in acidic environments. This property is particularly relevant in industries where metal preservation is crucial, such as in pipelines and marine applications (Tebbji et al., 2005).
Antimicrobial and Anticancer Potential
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Such studies contribute to the ongoing search for new therapeutic agents against various bacterial infections and cancers (Hafez et al., 2016).
Agricultural Applications
Compounds like 3,4-dimethylpyrazole phosphate (DMPP) have been investigated for their ability to inhibit nitrification in soils. This application is significant for reducing nitrate leaching and greenhouse gas emissions in agriculture, highlighting the environmental benefits of pyrazole derivatives (Zerulla et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-5-12(6-2)13(17)14-7-8-16-11(4)9-10(3)15-16/h9,12H,5-8H2,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJPPSMYYFSKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C(=CC(=N1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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